Hexitol

Übersicht

Beschreibung

Synthesis Analysis

HNA is synthesized through chemical methods. The resulting 1,5-anhydrohexitol nucleic acid can form stable duplexes with DNA and RNA. Notably, it exhibits remarkable stability against enzymatic degradation, acid, and alkaline conditions in vitro. Additionally, the monomers used in HNA synthesis show low toxicity in cell cultures .

Molecular Structure Analysis

The molecular structure of HNA includes a modified sugar-phosphate backbone. It retains the ability to form base pairs with complementary nucleotides, making it compatible with existing nucleic acids. Structural studies, including molecular dynamics simulations, nuclear magnetic resonance (NMR) experiments, and crystallographic analyses, have provided insights into its hybridization behavior .

Wissenschaftliche Forschungsanwendungen

Hexitol Nucleic Acid (HNA) Research

Hexitol Nucleic Acid (HNA) is a chemically modified nucleic acid that has become a crucial tool across a diverse range of sciences . It’s extensively used not only as diagnostic and therapeutic agents to modulate gene expression or impede protein function by binding a specific RNA sequence or target protein but also in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .

Synthetic Biology

The discovery of HNA, consisting of a phosphorylated 1,5-anhydrohexitol backbone and natural nucleobases, has driven many significant advances in synthetic biology . In the last decade, numerous novel approaches have emerged that overstepped the molecular and functional boundaries of extant biopolymers .

Biomedical Applications

HNA has been used in various biomedical applications. For instance, HNA aptamers have been developed to target the rat vascular endothelial growth factor 164 (rVEGF 164) . These aptamers interact with the target protein with affinities in the low-nanomolar range and HNA modifications appeared to be mandatory for their tight binding .

Origin of Life Research

HNA research has provided important insights into nonenzymatic templated synthesis of RNA, which is in line with the origin of life research .

Therapeutics

Modified nucleic acids like HNA offer a variety of advantages for biotechnological applications and address some of the limitations of first-generation nucleic acid therapeutics . Several therapeutics based on modified nucleic acids have recently been approved and many more are under clinical evaluation .

Wirkmechanismus

Target of Action

Hexitol primarily targets nucleic acids, specifically RNA sequences or target proteins . It is extensively used in synthetic biology, particularly in the context of artificial genetic polymers (XNAs) .

Mode of Action

Hexitol interacts with its targets by forming thermodynamically and metabolically stable helical structures via self- or cross-pairing with natural complements . This interaction modulates gene expression or impedes protein function .

Biochemical Pathways

Hexitol affects several biochemical pathways. It is involved in the degradation of hexitols in bacteria . The hexitols enter the cell via a specific phosphotransferase system, and the first intracellular species is the 6-phospho-derivative . This sugar alcohol phosphate then becomes the substrate for a dehydrogenase that oxidizes its 2-alcohol group to a keto group .

Pharmacokinetics

It is known that chemically modified nucleic acids like hexitol face challenges such as high renal filtration rates leading to quick excretion, and sensitivity to cellular nucleases contributing to rapid degradation .

Result of Action

The result of Hexitol’s action is the modulation of gene expression or the impediment of protein function . This can have significant effects at the molecular and cellular levels, driving many advances in biotechnology and medicine .

Action Environment

The action of Hexitol is influenced by environmental factors. For instance, Hexitol nucleic acid (HNA) has shown remarkable stability in vitro as well as low toxicity of the monomers in cell cultures . .

Eigenschaften

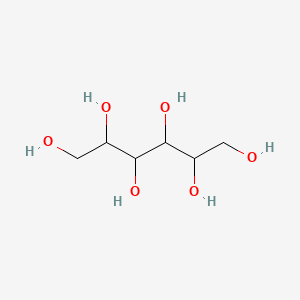

IUPAC Name |

hexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexitol | |

CAS RN |

45007-61-2, 69-65-8, 25878-23-3, 50-70-4, 87-78-5, 608-66-2 | |

| Record name | Hexitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45007-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045007612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | mannitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Iditol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexahydroxyhexane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dulcitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

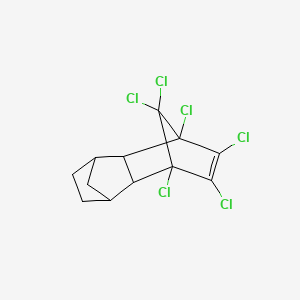

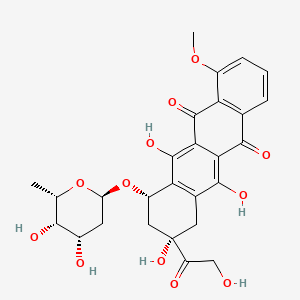

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,9S,10R)-10-isocyano-9-isopropyl-3,6-dimethyl-spiro[4.5]dec-3-ene](/img/structure/B1215087.png)

![6,7-Dihydro-5h-dibenzo[a,c][7]annulen-5-one](/img/structure/B1215088.png)